1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene CAS number and properties
1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene CAS number and properties
An In-depth Technical Guide to 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene
Executive Summary: This guide provides a comprehensive technical overview of 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene, a key halogenated aromatic intermediate. It details the compound's critical physicochemical properties, identification parameters, and established synthesis methodologies. The document elucidates its chemical reactivity and significant role as a versatile building block in the synthesis of complex molecules, particularly within the pharmaceutical and material science sectors. Furthermore, it covers essential analytical characterization techniques and provides crucial safety, handling, and storage protocols for laboratory and industrial settings. This whitepaper is intended for researchers, chemists, and professionals in drug development who require a deep understanding of this compound's characteristics and applications.
Introduction to a Key Synthetic Intermediate
1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene is a highly functionalized aromatic compound distinguished by the presence of three key chemical moieties on a benzene ring: a reactive bromomethyl group, a strong electron-withdrawing nitro group, and a lipophilic trifluoromethyl group.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable and versatile intermediate in advanced organic synthesis.[1] Its structure allows for a wide range of chemical transformations, positioning it as a critical building block in the development of novel pharmaceuticals and advanced materials.[1] The interplay between the electrophilic nature of the aromatic ring, influenced by the nitro and trifluoromethyl groups, and the nucleophilic substitution-ready bromomethyl group, is central to its utility in constructing complex molecular architectures.[1]
Physicochemical Properties and Identification
Accurate identification and understanding of the physicochemical properties of 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene are fundamental for its effective use in research and development. The compound's key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 694499-22-4 | [1][2][3][4][5] |
| Molecular Formula | C₈H₅BrF₃NO₂ | [1][2][3][4][5] |
| Molecular Weight | 284.03 g/mol | [1][2][3] |
| IUPAC Name | 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene | [1][2] |
| Synonyms | 4-Nitro-2-(trifluoromethyl)benzyl bromide, 2-(bromomethyl)-5-nitrobenzotrifluoride | [5] |
| Appearance | Solid | [5] |
| Boiling Point | 276.2 ± 35.0 °C (Predicted) | [3] |
| InChI | InChI=1S/C8H5BrF3NO2/c9-4-5-1-2-6(13(14)15)3-7(5)8(10,11,12)/h1-3H,4H2 | [1][2] |
| InChI Key | UOKRVPVMHIHVQM-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=CC(=C(C=C1[O-])C(F)(F)F)CBr | [1][2] |
Synthesis and Mechanistic Insights
The synthesis of 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene can be achieved through several strategic routes, leveraging common reactions in organic chemistry. The choice of method often depends on the availability of starting materials and the desired scale of production.
Key Synthesis Pathways
Several methods are commonly employed for the synthesis of this compound:[1]
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Nitration of a Trifluoromethylated Precursor : A primary route involves the nitration of 1-(bromomethyl)-2-(trifluoromethyl)benzene. This electrophilic aromatic substitution is typically carried out using a potent nitrating mixture, such as concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
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Bromination of a Nitro Precursor : An alternative pathway starts with 4-nitro-2-(trifluoromethyl)toluene. The benzylic methyl group can be selectively brominated using a radical initiator. A common and effective method is the Wohl-Ziegler bromination, which utilizes N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile) or light. This reaction proceeds via a free-radical chain mechanism at the benzylic position, which is stabilized by the aromatic ring.
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Direct Halogenation : Direct halogenation methods using N-bromosuccinimide with light or heat can also be utilized to synthesize the target compound.[1]
Caption: Key synthetic routes to the target compound.
Role as a Versatile Synthetic Building Block
The primary value of 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene lies in its role as a versatile intermediate for constructing more complex molecules.[1] The bromomethyl group is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in drug development and material science.
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Pharmaceutical Synthesis : This compound is a critical building block for introducing the 4-nitro-2-(trifluoromethyl)benzyl moiety into various molecular scaffolds.[1] This is commonly achieved through Williamson ether synthesis (with alcohols or phenols), alkylation of amines, or formation of carbon-carbon bonds with carbanions. The nitro group itself can be a pharmacophore or can be readily reduced to an amine, providing another point for diversification and further chemical modification.[1]
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Material Science : The unique electronic properties conferred by the nitro and trifluoromethyl groups make this compound and its derivatives of interest in the development of new materials, such as specialty polymers or coatings.[1]
Caption: Versatility in synthesizing diverse chemical classes.
Analytical Characterization
Confirmation of the identity and purity of 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene is crucial and is typically achieved using a combination of standard spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is expected to show a characteristic singlet for the two protons of the bromomethyl (-CH₂Br) group, typically in the range of 4.5-5.0 ppm. The aromatic protons will appear as a complex multiplet further downfield, influenced by the substitution pattern.
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¹³C NMR : The carbon spectrum will show distinct signals for the benzylic carbon, the aromatic carbons, and the carbon of the trifluoromethyl group (as a quartet due to C-F coupling).
-
¹⁹F NMR : A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group.[6]
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Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. A peak corresponding to the C-Br stretch would also be present at lower wavenumbers.
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Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).[7]
Safety, Handling, and Storage
Due to its reactive nature, proper safety protocols must be strictly followed when handling 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene.
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Hazard Identification : While specific GHS classifications for this exact compound are not consistently available, analogous structures like 1-(bromomethyl)-4-(trifluoromethyl)benzene are classified as corrosive and can cause severe skin burns and eye damage.[8][9][10] It should be treated as a hazardous substance. It is also likely a lachrymator (tear-inducing).
-
Handling :
-
Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[11]
-
Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention.[8][12]
-
Wash hands thoroughly after handling.[11]
-
-
Storage :
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[8]
Conclusion
1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene is a strategically designed chemical intermediate with significant potential in synthetic organic chemistry. Its trifunctional nature provides multiple avenues for chemical modification, making it an invaluable tool for medicinal chemists and material scientists. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential in the creation of novel and high-value chemical entities.
References
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